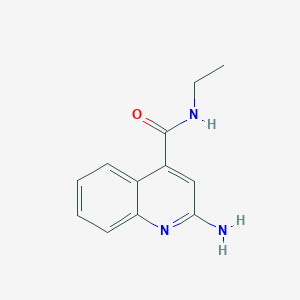

2-氨基-N-乙基喹啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

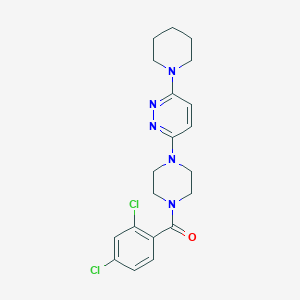

The compound 2-amino-N-ethylquinoline-4-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar quinoline derivatives and their interactions with biological systems, which can be extrapolated to understand the potential characteristics and activities of 2-amino-N-ethylquinoline-4-carboxamide.

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategic functionalization of the quinoline core to achieve desired biological activities. For instance, the synthesis of trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, as mentioned in the first paper, involves optimization of the 4-substituent to yield potent NMDA antagonists . Similarly, the synthesis of 2-amino-N-ethylquinoline-4-carboxamide would likely involve specific functionalization at the 4-position of the quinoline ring and the introduction of an ethyl group to the nitrogen atom at the 2-position.

Molecular Structure Analysis

The molecular structure of quinoline derivatives plays a crucial role in their biological activity. The second paper discusses the crystal structure of a quinoline derivative bound to DNA, highlighting the importance of the side chain and the carboxamide group in intercalation and hydrogen bonding . The 2-amino-N-ethylquinoline-4-carboxamide would also have a carboxamide group at the 4-position, which could be involved in similar interactions, depending on the biological target.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, often dictated by the functional groups attached to the quinoline core. The papers provided do not detail specific reactions for 2-amino-N-ethylquinoline-4-carboxamide, but they do suggest that modifications at the amide group can significantly impact the activity of the compounds, as seen with the tetrahydroquinoline derivatives . The amino group at the 2-position could also be a site for further chemical reactions, potentially affecting the pharmacological profile of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, hydrogen bonding potential, and conformation, are essential for their biological function. The third paper mentions the importance of the amino moiety in the activity of M4 PAMs and the efforts to replace it due to solubility and efflux issues . For 2-amino-N-ethylquinoline-4-carboxamide, the presence of the ethyl group and the carboxamide could influence its solubility and ability to cross the blood-brain barrier, which are important considerations for drug development.

科学研究应用

合成增强

2-氨基-N-乙基喹啉-4-甲酰胺在化学合成中起着关键作用。它特别用于通过钯催化的C-H官能化策略合成复杂的α-氨基酸(αAAs)。这种方法以其与Phth保护的α-氨基酸底物的兼容性而闻名,增强了合成效用,为开发具有定制性质的新型α-氨基酸提供了进一步研究和在药物化学中应用的可能性(Zhang et al., 2019)。

药物化学应用

该化合物的核心结构源自4-氧喹啉,在药物化学中具有重要作用,因其在合成与抗菌和抗病毒活性相关的衍生物方面的多功能性。利用密度泛函理论(DFT)研究了N-苄基-4-氧基-1,4-二氢喹啉-3-甲酰胺的N-乙基化反应的区域选择性,提供了有关该化合物的酸/碱行为和潜在反应途径的见解,展示了其在开发新的药理学药剂中的重要性(Batalha et al., 2019)。

抗癌活性

从2-氨基-N-乙基喹啉-4-甲酰胺合成的喹啉衍生物已经显示出对癌细胞系的潜在细胞毒活性。这包括合成类似7-氧基-7H-二苯[f,ij]异喹啉和7-氧基-7H-苯并[e]嘧啶的衍生物,经过修饰后,在结肠肿瘤体内模型中显示出显著的生长延迟,表明它们作为抗癌药剂进一步研究的潜力(Bu et al., 2001)。

分子断裂研究

2-氨基-N-乙基喹啉-4-甲酰胺及其衍生物的结构多样性使它们在分子断裂研究中得以应用。具体而言,衍生物已被用于电喷雾质谱和N-连接碳水化合物的断裂研究,为了解各种取代基在断裂过程中的行为提供了见解,有助于理解复杂分子结构(Harvey, 2000)。

抗菌研究

2-氨基-N-乙基喹啉-4-甲酰胺的结构基元在设计和合成具有抗菌性能的新化合物中起着基础性作用。研究已经探索了喹啉甲酰胺衍生物的合成,证明了它们对各种微生物菌株的有效性,突显了该化合物在开发新的抗菌剂中的效用(Desai et al., 2007)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

属性

IUPAC Name |

2-amino-N-ethylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-14-12(16)9-7-11(13)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOLXXOJFBEGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

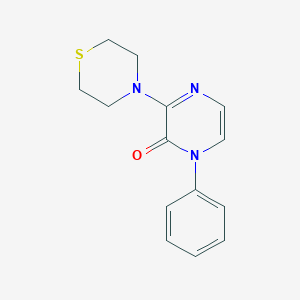

CCNC(=O)C1=CC(=NC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine HCl](/img/structure/B2522727.png)

![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)

![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2522733.png)

![6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2522744.png)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2522749.png)